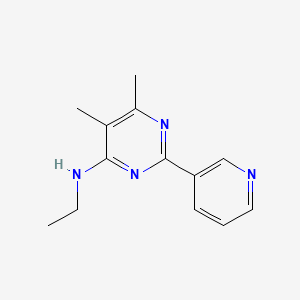

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-ethyl-5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine |

InChI |

InChI=1S/C13H16N4/c1-4-15-12-9(2)10(3)16-13(17-12)11-6-5-7-14-8-11/h5-8H,4H2,1-3H3,(H,15,16,17) |

InChI Key |

KOIGLTIAIWJHPW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=C1C)C)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategy

The target compound features a pyrimidine core with substituents at positions 2 (pyridin-3-yl), 4 (N-ethylamine), and 5/6 (methyl groups). Retrosynthetic disconnections suggest two primary approaches:

- Late-stage functionalization : Sequential modification of a preassembled pyrimidine ring.

- Convergent synthesis : Modular construction using pre-substituted fragments.

Both strategies rely on palladium-mediated cross-coupling and nucleophilic aromatic substitution (SNAr) for introducing the pyridin-3-yl and ethylamine groups.

Preparation Methodologies

Route 1: Chloropyrimidine Intermediate Pathway

Synthesis of 2,4-Dichloro-5,6-dimethylpyrimidine

Procedure :

- Cyclize dimethyl malonate with urea in ethanol under sodium ethoxide catalysis (reflux, 6 h).

- Chlorinate the resulting 5,6-dimethylpyrimidine-2,4-diol using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (reflux, 8 h).

Yield : 70–85% after recrystallization.

Characterization :

Suzuki-Miyaura Coupling at Position 2

Procedure :

React 2,4-dichloro-5,6-dimethylpyrimidine (1 eq) with pyridin-3-ylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (4:1) at 90°C for 12 h.

Yield : 78% after column chromatography (hexane/ethyl acetate).

Intermediate : 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine.

Characterization :

Buchwald-Hartwig Amination at Position 4

Procedure :

Treat 4-chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine (1 eq) with ethylamine (2 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (3 eq) in toluene at 110°C for 24 h.

Yield : 65% after purification (CH₂Cl₂/MeOH).

Final Product : N-Ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine.

Characterization :

Route 2: Enaminone Cyclization Approach

Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Procedure :

Heat 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (neat, 120°C, 4 h).

Yield : 82% after distillation.

Pyrimidine Ring Formation

Procedure :

Condense the enaminone with N-ethylguanidine hydrochloride in ethanol using NaOEt (reflux, 8 h).

Yield : 58% after recrystallization.

Characterization :

Route 3: Direct Functionalization via SNAr

Procedure :

- React 2,4-dichloro-5,6-dimethylpyrimidine with pyridin-3-ylmagnesium bromide (THF, −78°C to RT, 6 h).

- Substitute the remaining chloride with ethylamine in DMF (100°C, 12 h).

Limitations : Low regioselectivity and competing side reactions reduce practicality.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 65 | 58 | 45 |

| Step Count | 3 | 2 | 2 |

| Pd Catalyst Required | Yes | No | No |

| Scalability | High | Moderate | Low |

| Purification Complexity | Moderate | High | High |

Route 1 offers superior scalability and reproducibility, while Route 2 avoids palladium but suffers from lower yields.

Optimization and Challenges

- Chloropyrimidine Synthesis : Excess POCl₃ (5 eq) and prolonged reflux (12 h) improve chlorination efficiency.

- Coupling Selectivity : Microwave-assisted Suzuki reactions (150°C, 30 min) enhance positional selectivity for pyridin-3-yl introduction.

- Amination Side Reactions : Using bulkier ligands (e.g., DavePhos) suppresses over-alkylation during Buchwald-Hartwig steps.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidin-4-amine derivatives vary significantly in activity based on substituents. Key comparisons include:

Electronic and Steric Influences

- Pyridin-3-yl vs. Pyrazin-2-yl : The pyridine’s nitrogen at position 3 allows hydrogen bonding, whereas pyrazine’s electron-deficient ring reduces binding affinity.

- N-Ethyl vs. N-Methyl : Ethyl increases steric bulk, possibly prolonging metabolic stability but reducing solubility compared to smaller alkyl groups.

Q & A

Q. What synthetic methodologies are suitable for preparing N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine?

The compound can be synthesized via microwave-accelerated Dimroth rearrangement, which enhances reaction efficiency and selectivity. For example, pyrimidin-4-amine derivatives are synthesized by heating intermediates (e.g., 2-aminopyrimidines) with alkylating agents under microwave irradiation (80–120°C, 20–60 min), achieving yields >75% . Silver-promoted fluorination (using Ag₂CO₃ and Selectfluor) may also modify substituents on the pyrimidine ring, though regioselectivity must be validated via HPLC or LC-MS .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- NMR : Analyze and NMR spectra for characteristic shifts: pyridinyl protons (~8.5–9.0 ppm) and methyl groups on the pyrimidine ring (~2.1–2.5 ppm) .

- X-ray crystallography : Use SHELX software for single-crystal structure determination. Compare bond lengths and angles (e.g., pyridinyl N–C: ~1.34 Å) to DFT-optimized geometries .

- Mass spectrometry : Confirm molecular weight (MW 214.27 g/mol) via ESI-MS .

Q. What computational methods are recommended for modeling this compound’s electronic properties?

Apply hybrid density functional theory (DFT) with the B3LYP functional and 6-31G(d) basis set to calculate HOMO-LUMO energies, electrostatic potential surfaces, and charge distribution. Include exact-exchange terms to improve accuracy for thermochemical properties (e.g., atomization energy deviations <3 kcal/mol) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., Dimroth rearrangement intermediates) .

- Catalyst screening : Test Pd/Cu catalysts for C–N coupling steps; optimize ligand ratios (e.g., 1:1.2 Pd:ligand) to suppress homo-coupling byproducts .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of pyridinyl intermediates .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Dynamic effects : For discrepancies in methyl group chemical shifts, perform variable-temperature NMR to assess conformational flexibility.

- DFT-NMR comparison : Compute shifts with the CAM-B3LYP functional and SMD solvation model (e.g., chloroform). Deviations >0.3 ppm suggest structural misassignment .

- Twinned crystals : Re-refine X-ray data using SHELXL’s TWIN/BASF commands to address pseudo-symmetry in the lattice .

Q. What strategies are effective for studying this compound’s bioactivity, given its structural similarity to kinase inhibitors?

- Target docking : Perform molecular docking (AutoDock Vina) against tyrosine kinase domains (e.g., c-Met, PDB ID: 3LQ8). Prioritize binding poses with hydrogen bonds to pyridinyl N and hydrophobic interactions with methyl groups .

- SAR studies : Synthesize analogs (e.g., fluorinated or methoxy-substituted derivatives) and compare IC₅₀ values in kinase inhibition assays .

- ADMET prediction : Use SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 interactions .

Methodological Notes

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (EN 166/170 standard) .

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of dust (H335 hazard) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .

Q. How can batch-to-batch variability in purity be addressed during scale-up?

- Quality control : Implement UPLC-PDA (λ = 254 nm) with a C18 column (gradient: 10–90% acetonitrile/water) to monitor impurities (<0.5% area).

- Crystallization optimization : Use anti-solvent (e.g., hexane) addition to improve polymorph consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.